1,3-Dimethyl-2'-deoxypseudouridine
Description
1,3-Dimethyl-2'-deoxypseudouridine (CAS 65358-16-9) is a synthetic nucleoside derivative of pseudouridine, a naturally occurring RNA modification. Pseudouridine (CAS 1445-07-4) is distinguished from uridine by its C-glycosidic bond (C5–C1' linkage) instead of the standard N-glycosidic bond . The target compound introduces two structural modifications:
- Methylation: Methyl groups at the N1 and N3 positions of the pseudouridine base.
- Deoxyribose sugar: Replacement of the hydroxyl group at the 2'-position of the ribose with hydrogen, rendering it a deoxyribose moiety .
These modifications confer unique physicochemical and biochemical properties, making it a candidate for therapeutic and biotechnological applications, such as mRNA vaccine optimization or DNA-based therapeutics.
Properties
CAS No. |
65358-16-9 |
|---|---|
Molecular Formula |
C11H16N2O5 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-12-4-6(10(16)13(2)11(12)17)8-3-7(15)9(5-14)18-8/h4,7-9,14-15H,3,5H2,1-2H3/t7-,8+,9+/m0/s1 |
InChI Key |
VUFZJLBBVTWRKA-DJLDLDEBSA-N |
SMILES |
CN1C=C(C(=O)N(C1=O)C)C2CC(C(O2)CO)O |
Isomeric SMILES |
CN1C=C(C(=O)N(C1=O)C)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features and applications of 1,3-Dimethyl-2'-deoxypseudouridine and its analogs:
| Compound Name | CAS No. | Substituents | Sugar Type | Key Applications/Research Areas |
|---|---|---|---|---|
| This compound | 65358-16-9 | N1-Me, N3-Me | Deoxyribose | DNA therapeutics, enhanced stability |
| Pseudouridine | 1445-07-4 | None | Ribose | mRNA vaccines, RNA stability |
| 1-Methylpseudouridine | 13860-38-3 | N1-Me | Ribose | mRNA immunogenicity reduction |
| 1,3-Dimethylpseudouridine | 64272-68-0 | N1-Me, N3-Me | Ribose | RNA therapeutics, translational efficiency |
| 2'-Deoxypseudouridine | N/A* | None | Deoxyribose | DNA-based studies, synthetic biology |
| Deoxyuridine | 951-78-0 | None (uracil base) | Deoxyribose | DNA synthesis, antiviral research |
*Note: 2'-Deoxypseudouridine synthesis is referenced in Pd-catalyzed cross-coupling methods but lacks a CAS in provided evidence .
Key Observations:
Methylation Effects :
- The addition of methyl groups at N1 and N3 (as in this compound) enhances hydrophobicity compared to unmethylated pseudouridine. This may improve membrane permeability and resistance to enzymatic degradation .
- 1-Methylpseudouridine (N1-Me) is widely used in mRNA vaccines (e.g., COVID-19 vaccines) to reduce immune recognition while maintaining translational fidelity . The dual methylation in 1,3-Dimethyl derivatives could further modulate immune interactions.
This property is critical for DNA-based therapies or CRISPR-Cas9 guide RNA/DNA chimeras . Deoxyuridine (a natural DNA nucleoside) lacks the pseudouridine base structure, limiting its utility in applications requiring enhanced base-pairing flexibility or stability .
Biochemical and Pharmacological Comparisons
Stability and Immunogenicity:
- This compound: The deoxyribose and dual methylation likely reduce Toll-like receptor (TLR) recognition compared to pseudouridine, which exhibits moderate immunogenicity. This aligns with trends observed in 1-Methylpseudouridine, which minimizes interferon responses in mRNA vaccines .
- 1,3-Dimethylpseudouridine : Ribose sugar retains RNA polymerase compatibility, but methylation may interfere with ribosomal binding, necessitating further optimization for translational efficiency .
Enzymatic Interactions:
- Pseudouridine is incorporated into RNA by pseudouridine synthases, whereas synthetic derivatives like this compound require artificial enzymatic or chemical methods for integration .
- Deoxyribose in the target compound may hinder recognition by RNA-modifying enzymes, redirecting its activity toward DNA repair or replication pathways.
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